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molecular formula C8H15NO2 B8560941 Ethyl 3-amino-4-methylpent-2-enoate CAS No. 78168-82-8

Ethyl 3-amino-4-methylpent-2-enoate

Cat. No. B8560941
M. Wt: 157.21 g/mol
InChI Key: AEXYGJRYLCZIJM-UHFFFAOYSA-N
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Patent
US09226922B2

Procedure details

Ethyl 4-methyl-3-oxopentanoate (4.5 mL, 27.9 mmol) and ammonium acetate (12.05 g, 156 mmol) in MeOH (50 mL) was stirred at room temperature overnight. The solvent was evaporated in vacuo and chloroform (50 mL) was added. The resulting solid was filtered and washed with chloroform (2×25 mL). The combined filtrate was washed with water (30 mL) and brine (30 mL), dried over Na2SO4, and concentrated in vacuo to give ethyl 3-amino-4-methylpent-2-enoate, which was carried onto the next step without further purification. MS ESI calc'd. for C8H15NO2 [M+1]+ 158. found 158.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
12.05 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:11])[C:3](=O)[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].C([O-])(=O)C.[NH4+:16]>CO>[NH2:16][C:3]([CH:2]([CH3:11])[CH3:1])=[CH:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
CC(C(CC(=O)OCC)=O)C
Name
Quantity
12.05 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo and chloroform (50 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with chloroform (2×25 mL)
WASH
Type
WASH
Details
The combined filtrate was washed with water (30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(=CC(=O)OCC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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